molecular formula C8H12N2O B13609352 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine

Cat. No.: B13609352
M. Wt: 152.19 g/mol
InChI Key: BMFZKBUDQUCZNE-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the second position of the pyridine ring and a methylmethanamine group attached to the fourth position

Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with N-methylmethanamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methoxypyridine and N-methylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine can be compared with other pyridine derivatives, such as:

    2-Methoxypyridine: Lacks the N-methylmethanamine group, making it less versatile in terms of functionalization.

    4-Methylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    N-Methylpyridin-4-amine: Similar structure but lacks the methoxy group, leading to different properties and applications.

The uniqueness of this compound lies in its combination of the methoxy and N-methylmethanamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2O/c1-9-6-7-3-4-10-8(5-7)11-2/h3-5,9H,6H2,1-2H3

InChI Key

BMFZKBUDQUCZNE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)OC

Origin of Product

United States

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